molecular formula C12H23BrN2O2 B1317183 tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate CAS No. 655225-02-8

tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Cat. No.: B1317183
CAS No.: 655225-02-8
M. Wt: 307.23 g/mol
InChI Key: SQJTVQSZFVOIQV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C12H23BrN2O2 and a molecular weight of 307.23 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and features a tert-butyl ester group and a bromopropyl substituent. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-bromopropanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include alkanes and alcohols.

Scientific Research Applications

Chemistry: tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of piperazine derivatives, which are important in medicinal chemistry .

Biology and Medicine: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It serves as a building block for the synthesis of potential therapeutic agents, including antipsychotics, antihistamines, and anti-infective agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its unique chemical properties make it suitable for use in various chemical processes and formulations .

Comparison with Similar Compounds

  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
  • tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate

Comparison: While these compounds share a similar piperazine core and tert-butyl ester group, they differ in the nature of the substituent attached to the piperazine ring. The presence of different substituents (e.g., bromophenyl, bromobenzyl, aminopropyl) imparts distinct chemical and biological properties to each compound. tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate is unique due to its bromopropyl group, which enhances its reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJTVQSZFVOIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80580158
Record name tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655225-02-8
Record name tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1,3-Dibromopropane (6.78 mL, 66.8 mmol) is added to a stirred solution of piperazine-1-carboxylic acid tert-butyl ester (4.15 g, 22.2 mmol) and diisopropylethylamine (7.73 mL, 44.4 mmol) in anhydrous 1,4-dioxane (40 mL). The resultant mixture is heated in an oil bath at 90° C. for 20 hours. At ambient temperature ethyl acetate (160 mL) and half-saturated aqueous sodium bicarbonate (NaHCO3) (120 mL) are added to the mixture. The organic layer is separated, dried over magnesium sulfate, filtered, and concentrated. The crude oil is subjected to chromatography on silica gel and eluted with 2 M NH3/MeOH in dichloromethane 0-3% to provide the title compound as a dark oil (4.80 g, 70% yield).
Quantity
6.78 mL
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
7.73 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, a solution of triphenylphosphine (0.94 g) in THF (4 ml) was added slowly to a mixture of 4-(3-hydroxy-propyl)-piperazine-1-carboxylic acid tert-butyl ester (0.80 g) and tetrabromomethane (1.19 g) in THF (15 ml). The mixture was stirred at room temperature for 16 hours, then ethyl acetate (100 ml) and a saturated solution of sodium carbonate (30 ml) were added and the organic layer was washed with brine, then dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was chromatographed over silica gel (eluent: Cyclohexane/Ethyl acetate 8/2) to afford 4-(3-bromo-propyl)-piperazine-1-carboxylic acid tert-butyl ester (0.66 g).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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